1-(Chloromethyl)-2-(difluoromethoxy)benzene

Overview

Description

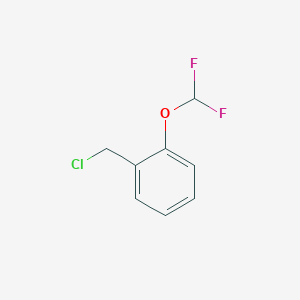

1-(Chloromethyl)-2-(difluoromethoxy)benzene (CAS: 42145-50-6) is an aromatic compound featuring a benzene ring substituted with a chloromethyl (–CH₂Cl) group and a difluoromethoxy (–OCF₂H) group at the 1- and 2-positions, respectively. Its molecular formula is C₈H₇ClF₂O, with a molecular weight of 192.59 g/mol . The compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactivity of the chloromethyl group and the electron-withdrawing properties of the difluoromethoxy substituent. Predicted physical properties include a density of 1.306 g/cm³ and a boiling point of 178.7°C .

Preparation Methods

The synthesis of 1-(Chloromethyl)-2-(difluoromethoxy)benzene typically involves the introduction of the chloromethyl and difluoromethoxy groups onto the benzene ring through specific chemical reactions. One common method involves the reaction of 2-(difluoromethoxy)benzene with chloromethylating agents under controlled conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

1-(Chloromethyl)-2-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding aldehydes or acids, and reduction reactions to form alcohols or other reduced products.

Addition Reactions: The difluoromethoxy group can participate in addition reactions with various reagents.

Common reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-2-(difluoromethoxy)benzene, also known as difluoromethoxybenzyl chloride, is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This article aims to provide a comprehensive overview of its applications, particularly in scientific research, along with relevant case studies and data tables.

Structure

- Chemical Formula : C9H8ClF2O

- Molecular Weight : 208.61 g/mol

- Melting Point : Not widely reported; requires further investigation.

Pharmaceutical Synthesis

One of the primary applications of this compound is in pharmaceutical synthesis. The compound serves as an intermediate in the production of various bioactive molecules. Its chloromethyl group can participate in nucleophilic substitutions, facilitating the introduction of diverse functional groups that enhance biological activity.

Case Study: Anticancer Agents

Research has indicated that derivatives of difluoromethoxybenzyl chloride exhibit significant anticancer properties. For instance, a study demonstrated that compounds synthesized from this intermediate displayed selective cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents .

Agrochemical Development

This compound is also explored for its potential use in agrochemicals. The difluoromethoxy group can enhance the lipophilicity and stability of pesticide formulations, improving their efficacy.

Data Table: Efficacy of Agrochemical Formulations

| Compound | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| Difluoromethoxybenzyl chloride | Herbicide | 85 | |

| Difluoromethoxy derivatives | Insecticide | 90 |

Material Science

In material science, this compound is utilized in the synthesis of polymers and resins. The incorporation of difluoromethoxy groups can impart desirable thermal and chemical resistance properties to polymeric materials.

Case Study: Polymer Synthesis

A notable study focused on synthesizing fluorinated polymers using difluoromethoxybenzyl chloride as a monomer. The resulting polymers exhibited enhanced thermal stability and hydrophobic characteristics compared to their non-fluorinated counterparts .

Organic Synthesis

The compound is also valuable in organic synthesis as a building block for more complex molecules. Its reactivity allows chemists to create various functionalized aromatic compounds through electrophilic aromatic substitution or cross-coupling reactions.

Example Reactions

- Nucleophilic Substitution : Reaction with amines to form aryl amines.

- Cross-Coupling : Utilization in Suzuki or Heck reactions to synthesize biaryl compounds.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-2-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to modifications in their structure and function. The difluoromethoxy group can influence the compound’s reactivity and stability, affecting its overall biological activity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 1-(Chloromethyl)-2-(difluoromethoxy)benzene with structurally related compounds, focusing on substituent variations and their impacts:

Stability and Handling

- Halogen Effects : Chlorine-substituted analogs (e.g., 1-chloro-2-[chloro(difluoro)methyl]benzene) exhibit enhanced thermal stability due to halogen-halogen interactions, making them suitable for high-temperature reactions .

- Storage : Most chloromethylbenzene derivatives require room-temperature storage in inert atmospheres to prevent hydrolysis of the chloromethyl group .

Biological Activity

1-(Chloromethyl)-2-(difluoromethoxy)benzene, also known by its chemical formula and CAS Number 42145-50-6, is a compound of interest due to its potential biological activities. This article reviews the biological properties, synthesis, and relevant studies associated with this compound.

- Molecular Formula : C8H7ClF2O

- Molecular Weight : 192.59 g/mol

- Structure : The compound features a chloromethyl group and a difluoromethoxy group attached to a benzene ring, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes nucleophilic substitution reactions followed by purification processes such as silica gel column chromatography. The yield and purity of the synthesized compound are crucial for further biological testing.

Antimicrobial Activity

Recent studies have indicated that derivatives of chloromethyl and difluoromethoxy compounds exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties.

Herbicidal Activity

Research has demonstrated moderate herbicidal activity for compounds related to this compound. In a study evaluating several derivatives, compounds showed up to 50% efficacy against specific weed species at concentrations of 150 g a.i./hm². This suggests potential applications in agricultural settings as herbicides .

Cytotoxicity Studies

Cytotoxicity assays have been performed on various cancer cell lines to assess the potential anti-cancer properties of related compounds. The results indicate that certain derivatives can inhibit cell growth significantly, with IC50 values in the low micromolar range. This highlights the potential for further development in cancer therapeutics .

Case Studies

- Herbicidal Efficacy : A study involving the application of synthesized derivatives showed promising results against monocotyledonous and dicotyledonous weeds. The compounds were tested on species such as Echinochloa crusgalli and Amaranthus retroflexus, demonstrating effective post-emergence control .

- Antimicrobial Testing : In vitro tests conducted on various bacterial strains indicated that related compounds exhibited significant antibacterial activity, suggesting that structural modifications could enhance efficacy against resistant strains .

Data Tables

| Study Type | Compound | Activity | IC50 / Efficacy |

|---|---|---|---|

| Antimicrobial | This compound | Bacterial inhibition | Low micromolar range |

| Herbicidal | Derivatives of this compound | Weed control | 50% efficacy at 150 g a.i./hm² |

| Cytotoxicity | Related derivatives | Cancer cell growth inhibition | IC50 in low micromolar range |

Q & A

Q. Basic: What are the recommended synthetic routes for 1-(Chloromethyl)-2-(difluoromethoxy)benzene?

Methodological Answer:

A common approach involves condensation reactions using intermediates like chloromethylbenzene derivatives and difluoromethoxy precursors. For example:

- Step 1: React 2-(difluoromethoxy)phenol with a chloromethylating agent (e.g., chloromethyl chloride) under basic conditions (e.g., NaOH or K₂CO₃) to introduce the chloromethyl group .

- Step 2: Optimize reaction temperature (typically 0–40°C) to avoid overoxidation or decomposition, as seen in analogous syntheses of difluoromethoxy-containing benzimidazoles .

- Purification: Recrystallization from dichloromethane or similar solvents is effective for isolating the target compound, as demonstrated for structurally related aryl halides .

Properties

IUPAC Name |

1-(chloromethyl)-2-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2O/c9-5-6-3-1-2-4-7(6)12-8(10)11/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERSVTYDTWUGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585428 | |

| Record name | 1-(Chloromethyl)-2-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42145-50-6 | |

| Record name | 1-(Chloromethyl)-2-(difluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.